molecular formula C8H13BOS B13235210 Butyl(thiophen-2-yl)borinic acid

Butyl(thiophen-2-yl)borinic acid

Cat. No.: B13235210
M. Wt: 168.07 g/mol
InChI Key: ICFBDKVMSSWXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl(thiophen-2-yl)borinic acid is an organoboron compound that features a boron atom bonded to a butyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl(thiophen-2-yl)borinic acid typically involves the hydroboration of thiophene derivatives. One common method is the reaction of thiophene with diborane (B2H6) or borane (BH3) in the presence of a butyl group source. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl(thiophen-2-yl)borinic acid undergoes several types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The butyl or thiophene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Boronic acids or boronates.

    Reduction: Borohydrides.

    Substitution: Halogenated thiophene derivatives or butyl-substituted products.

Scientific Research Applications

Butyl(thiophen-2-yl)borinic acid has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of butyl(thiophen-2-yl)borinic acid involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich species, facilitating reactions such as cross-coupling. In biological systems, the compound can interact with cellular components, potentially disrupting metabolic pathways or enhancing the delivery of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-boronic acid: Similar structure but lacks the butyl group.

    Benzo[b]thiophene-2-boronic acid: Contains a fused benzene ring, offering different electronic properties.

    Thiophene-2-boronic acid pinacol ester: A protected form of thiophene-2-boronic acid, used in specific synthetic applications.

Uniqueness

Butyl(thiophen-2-yl)borinic acid is unique due to the presence of both a butyl group and a thiophene ring, which provides distinct reactivity and stability compared to other boronic acids. This combination allows for versatile applications in organic synthesis and potential therapeutic uses.

Biological Activity

Butyl(thiophen-2-yl)borinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its boron-containing structure, which is known to influence its reactivity and biological interactions. The thiophene moiety contributes to the compound's unique properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiophene-based compounds against different bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were assessed to evaluate their potency.

Antimicrobial Efficacy Table

CompoundS. aureus (µg/ml)E. coli (µg/ml)B. subtilis (µg/ml)S. typhosa (µg/ml)
This compound10201525
Control (Amoxicillin)510510

The data suggests that this compound shows promising antibacterial activity, although it is less potent than traditional antibiotics like amoxicillin .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have demonstrated that boronic acids can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit kinases that play critical roles in cancer signaling pathways.

Case Study: In Vitro Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated that:

  • A549 Cell Line : IC50 = 12 µM
  • MDA-MB-231 Cell Line : IC50 = 15 µM

These findings suggest that this compound possesses significant cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in cancer cells, leading to apoptosis.
  • Metal Complexation : The boron atom can form complexes with biological molecules, potentially altering their function .

Properties

Molecular Formula

C8H13BOS

Molecular Weight

168.07 g/mol

IUPAC Name

butyl(thiophen-2-yl)borinic acid

InChI

InChI=1S/C8H13BOS/c1-2-3-6-9(10)8-5-4-7-11-8/h4-5,7,10H,2-3,6H2,1H3

InChI Key

ICFBDKVMSSWXJO-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(C1=CC=CS1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.